molecular formula C17H19NO2 B7569484 N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide

Cat. No.: B7569484
M. Wt: 269.34 g/mol
InChI Key: VVNFJUZHKZRLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide, also known as Etifoxine, is a synthetic anxiolytic drug that is widely used in the treatment of anxiety disorders. Etifoxine is a non-benzodiazepine drug that has a unique mechanism of action, making it an attractive alternative to benzodiazepines.

Mechanism of Action

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide has a unique mechanism of action that sets it apart from benzodiazepines. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA, leading to a reduction in anxiety and stress. This compound also has neuroprotective effects, which may be due to its ability to modulate the expression of neurotrophic factors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which contributes to its anxiolytic effects. This compound has also been shown to modulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which may contribute to its neuroprotective effects. This compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to benzodiazepines.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide has several advantages for lab experiments. It has a unique mechanism of action that sets it apart from benzodiazepines, making it an attractive alternative for research. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative for animal studies. However, this compound has some limitations for lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. This compound is also a relatively new drug, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide. First, more research is needed to fully understand its mechanism of action and how it modulates the expression of neurotrophic factors. Second, more research is needed to study the long-term effects of this compound, especially in the treatment of neurodegenerative diseases. Third, more research is needed to study the potential use of this compound in combination with other drugs for the treatment of anxiety disorders and neurodegenerative diseases. Finally, more research is needed to study the potential use of this compound in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
This compound is a synthetic anxiolytic drug that has a unique mechanism of action and has been extensively studied for its anxiolytic and neuroprotective effects. It has a low potential for abuse and dependence, making it a safer alternative to benzodiazepines. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the study of its mechanism of action, long-term effects, and potential use in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide is synthesized by the reaction of 2-hydroxy-1-phenylethylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide has been extensively studied for its anxiolytic and neuroprotective effects. It has been shown to be effective in the treatment of anxiety disorders such as generalized anxiety disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-13-16(15-9-5-2-6-10-15)18-17(20)12-11-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFJUZHKZRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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